4-(4-Tert-butylphenyl)-4-oxo-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylbutanoic acid
Description
Properties
IUPAC Name |
4-(4-tert-butylphenyl)-4-oxo-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3NO3S/c1-19(2,3)13-6-4-12(5-7-13)15(25)10-16(18(26)27)28-17-9-8-14(11-24-17)20(21,22)23/h4-9,11,16H,10H2,1-3H3,(H,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXPGJOMAFOWJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CC(C(=O)O)SC2=NC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Tert-butylphenyl)-4-oxo-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylbutanoic acid typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between organoboron compounds and halides under mild conditions . The reaction conditions often involve palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and purification methods to ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Tert-butylphenyl)-4-oxo-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(4-Tert-butylphenyl)-4-oxo-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylbutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-Tert-butylphenyl)-4-oxo-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylbutanoic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and specificity through hydrophobic interactions and electronic effects. The sulfanyl and carbonyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity and selectivity.
Comparison with Similar Compounds
Analogues from the 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic Acid Series
The target compound (designated as 9 in Scheme 1 of ) is part of a series of 20 derivatives with varying aryl substituents . Key comparisons include:
| Compound | Aryl Substituent | Key Properties |
|---|---|---|
| 1 | H (unsubstituted) | Lower logP (more hydrophilic) due to lack of hydrophobic groups. |
| 5 | 4-Methylphenyl | Increased lipophilicity compared to 1 but less than 9 . |
| 9 | 4-Tert-butylphenyl | Highest logP in the series due to bulky tert-butyl group; potential for enhanced membrane permeability. |
| 13 | 4-Bromophenyl | Halogen substitution may improve binding via halogen bonding but increases molecular weight. |
Key Findings :
3-Benzoylpropionic Acid Derivatives (Hypolipidemic and Anti-Arthritic Agents)
highlights 3-benzoylpropionic acid derivatives, such as 3-(4-phenoxybenzoyl)propionic acid, which share functional similarities (carboxylic acid and aryl ketone groups) but differ in core structure .
| Compound | Core Structure | Key Features | Biological Activity |
|---|---|---|---|
| 3-Benzoylpropionic acid derivatives | 3-Benzoylpropionic acid | Carboxylic acid + aryl ketone | Hypolipidemic, anti-arthritic |
| Target compound | 4-Oxobutanoic acid | Additional sulfanyl-pyridine group | Unknown activity; structural modifications may target different pathways. |
Key Differences :
- The sulfanyl-pyridine group in the target compound introduces a trifluoromethyl group, which is absent in ’s compounds. This modification likely enhances metabolic stability and target affinity .
Comparison with Compounds Sharing the 5-(Trifluoromethyl)pyridin-2-yl Group
Fluazifop-P (Herbicide)
Fluazifop-P () contains a 5-(trifluoromethyl)pyridin-2-yloxy group and a propionic acid chain .
Structural Insights :
- The sulfanyl group in the target compound may reduce hydrolytic stability compared to Fluazifop-P’s ether linkage.
- Higher logP in the target compound suggests greater tissue penetration but possible solubility challenges.
Physicochemical and Computational Properties
A comparison of key parameters (estimated for the target compound based on and ):
Implications :
- The target compound’s higher molecular weight and rotatable bonds may limit oral bioavailability compared to simpler derivatives.
- Increased hydrogen bond acceptors could enhance target binding but reduce passive diffusion.
Biological Activity
4-(4-Tert-butylphenyl)-4-oxo-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylbutanoic acid is a complex organic compound notable for its potential biological activities. This compound possesses unique structural features including a tert-butyl group, a trifluoromethyl group, and a pyridine moiety, which may contribute to its pharmacological properties. Understanding its biological activity is essential for exploring potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C20H20F3NO3S, with a molecular weight of approximately 413.44 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, which can influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H20F3NO3S |
| Molecular Weight | 413.44 g/mol |
| LogP | 8.8 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
The biological activity of this compound is hypothesized to involve interactions with various enzyme systems and receptors. The trifluoromethyl group is known to enhance binding affinity through halogen bonding interactions, potentially increasing the compound's efficacy against specific biological targets.
In Vitro Studies
Recent studies have evaluated the compound's activity against several enzyme targets, including:
- Cholinesterases : The compound exhibited moderate inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating effective inhibition.
- Cyclooxygenase Enzymes : It was assessed for activity against COX-1 and COX-2, showing potential as an anti-inflammatory agent.
The presence of the trifluoromethyl group significantly influences the biological activity, enhancing interactions with protein targets due to its electron-withdrawing nature.
Case Studies
-
Cholinesterase Inhibition :
- A study demonstrated that derivatives of the compound showed IC50 values ranging from 10.4 μM to 24.3 μM against AChE and BChE, indicating promising potential for treating neurodegenerative diseases like Alzheimer's.
-
Anti-inflammatory Activity :
- The compound was tested in a model of inflammation where it reduced edema in animal subjects, suggesting its utility in treating inflammatory conditions.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the phenyl and pyridine rings can significantly alter biological activity. For instance:
- Substituents on the Phenyl Ring : Electron-withdrawing groups like trifluoromethyl enhance inhibitory activity against cholinesterases.
- Pyridine Modifications : Altering substituents on the pyridine ring can modulate binding affinity and selectivity towards specific enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
